molecular formula C8H18N2 B14765569 N-methyl-1-propylpyrrolidin-3-amine

N-methyl-1-propylpyrrolidin-3-amine

Cat. No.: B14765569
M. Wt: 142.24 g/mol
InChI Key: UHQBKMDJODUIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

N-methyl-1-propylpyrrolidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-1-propylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. Pyrrolidine derivatives often exhibit biological activity by binding to receptors or enzymes, thereby modulating their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-methyl-1-propylpyrrolidin-3-amine can be compared to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and chemical properties. The unique combination of the N-methyl and propyl groups in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-methyl-1-propylpyrrolidin-3-amine

InChI

InChI=1S/C8H18N2/c1-3-5-10-6-4-8(7-10)9-2/h8-9H,3-7H2,1-2H3

InChI Key

UHQBKMDJODUIDZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1)NC

Origin of Product

United States

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